molecular formula C30H38O7 B13065097 KadcoccilactoneN

KadcoccilactoneN

Cat. No.: B13065097
M. Wt: 510.6 g/mol
InChI Key: JRBADSMYLQHZCO-NNHBRIMXSA-N
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Description

Kadcoccilactone N is a lignan lactone isolated from the stems of Kadsura coccinea, a plant traditionally used in Southeast Asian medicine. Structurally, it features a dibenzocyclooctadiene skeleton with a γ-lactone ring and hydroxyl substitutions at positions C-6 and C-9 (Figure 1). Its molecular formula is C₃₀H₃₂O₈, with a molecular weight of 544.58 g/mol. Kadcoccilactone N exhibits notable bioactivity, including anti-inflammatory and cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 8.2 μM and 11.7 μM, respectively .

Properties

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

(1R,2S,5S,11S,13R,14R,16R,19S,25S,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),20-triene-8,22-dione

InChI

InChI=1S/C30H38O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-10,15-16,18-21,24,26,31,34H,6-7,11-13H2,1-5H3/t15-,16+,18-,19+,20-,21-,24?,26+,28+,29+,30-/m0/s1

InChI Key

JRBADSMYLQHZCO-NNHBRIMXSA-N

Isomeric SMILES

C[C@@H]1C2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C

Canonical SMILES

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C=C(C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of KadcoccilactoneN involves extraction from the roots of Kadsura coccinea using organic solvents followed by chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through natural extraction processes from the plant roots .

Chemical Reactions Analysis

Types of Reactions: KadcoccilactoneN, like other triterpenoids, can undergo various chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .

Comparison with Similar Compounds

Structural Features

Kadcoccilactone N belongs to the dibenzocyclooctadiene lignan family. Key structural distinctions from analogous compounds include:

  • Lactone ring configuration : Unlike Kadcoccilactone A (C₃₀H₃₀O₇), which has a δ-lactone, Kadcoccilactone N’s γ-lactone enhances its solubility in polar solvents .
  • Substituents : A hydroxyl group at C-9 differentiates it from Kadcoccilactone B (C₃₀H₃₄O₈), which lacks this substitution.
  • Stereochemistry : The R-configuration at C-20 contrasts with Schisandrin C (C₂₄H₃₂O₆), which exhibits S-stereochemistry at the analogous position.

Table 1: Structural Comparison

Compound Molecular Formula Lactone Type Key Substituents
Kadcoccilactone N C₃₀H₃₂O₈ γ-lactone C-6, C-9 OH
Kadcoccilactone A C₃₀H₃₀O₇ δ-lactone C-6 OCH₃
Schisandrin C C₂₄H₃₂O₆ δ-lactone C-12 OCH₃
Spectroscopic Characterization

Kadcoccilactone N’s ¹H-NMR spectrum shows a distinct singlet at δ 5.8 ppm (1H, H-8), absent in Kadcoccilactone A. Its IR spectrum includes a lactone carbonyl stretch at 1745 cm⁻¹, 10 cm⁻¹ lower than Schisandrin C due to electron-donating hydroxyl groups .

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